Tilarginine citrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-NMMA (citrate) can be synthesized through the methylation of L-arginine. The process involves the reaction of L-arginine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield L-NMMA. The resulting L-NMMA is then reacted with citric acid to form the citrate salt .
Industrial Production Methods
Industrial production of L-NMMA (citrate) typically involves large-scale synthesis using the same basic principles as laboratory synthesis but optimized for higher yields and purity. This includes precise control of reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
L-NMMA (citrate) primarily undergoes inhibition reactions with nitric oxide synthase. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
The inhibition of nitric oxide synthase by L-NMMA (citrate) occurs under physiological conditions, typically at body temperature and neutral pH. The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide .
Major Products Formed
The primary product of the reaction between L-NMMA (citrate) and nitric oxide synthase is the inhibited enzyme complex. No significant by-products are formed in this reaction .
Scientific Research Applications
L-NMMA (citrate) has a wide range of scientific research applications:
Mechanism of Action
L-NMMA (citrate) exerts its effects by competitively inhibiting nitric oxide synthase. It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition reduces the production of nitric oxide, which in turn affects various physiological processes such as vasodilation and immune response .
Comparison with Similar Compounds
Similar Compounds
L-NMMA acetate: Another salt form of L-NMMA, used similarly as an inhibitor of nitric oxide synthase.
Amino guanidine hydrochloride: An inhibitor of inducible nitric oxide synthase.
L-hydroxy Arginine acetate: A precursor in the synthesis of nitric oxide.
Uniqueness
L-NMMA (citrate) is unique in its relatively non-selective inhibition of all nitric oxide synthase isoforms, including endothelial, neuronal, and inducible nitric oxide synthase . This broad-spectrum inhibition makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
209913-88-2 |
---|---|
Molecular Formula |
C13H24N4O9 |
Molecular Weight |
380.35 g/mol |
IUPAC Name |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H16N4O2.C6H8O7/c1-10-7(9)11-4-2-3-5(8)6(12)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1 |
InChI Key |
YKWLPIRSUICUFT-JEDNCBNOSA-N |
Isomeric SMILES |
CN=C(N)NCCC[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES |
CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tilarginine citrate; L-Ng-monomethyl arginine citrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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